3-Methoxy-4-(2-methoxybenzyloxy)aniline
Description
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-methoxy-4-[(2-methoxyphenyl)methoxy]aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-13-6-4-3-5-11(13)10-19-14-8-7-12(16)9-15(14)18-2/h3-9H,10,16H2,1-2H3 |
InChI Key |
ZXXLBGFAPRYGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Substituted anilines differ in substituent type, position, and electronic effects. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility and stabilize intermediates, whereas chloro or nitro groups (electron-withdrawing) enhance electrophilic substitution reactivity .
- Biological Activity : Piperazinyl and morpholinyl substituents (e.g., in STK33 inhibitors) improve target binding affinity and pharmacokinetics . Pyridinyl ethoxy groups () may enhance antimalarial activity by increasing membrane permeability.
Trends :
Physical and Chemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., triazine in ) exhibit higher melting points (79–82°C) due to crystalline packing.
- Solubility : Methoxy and piperazinyl groups enhance water solubility, critical for drug bioavailability .
- Crystallography : Orthorhombic crystal systems (e.g., 4-methoxy-N-(2-nitrobenzylidene)aniline in ) highlight structural rigidity imparted by nitro groups .
Q & A
Q. What are the established methods for synthesizing 3-Methoxy-4-(2-methoxybenzyloxy)aniline?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A common approach includes:
Methoxybenzylation : Reacting 3-methoxy-4-hydroxyaniline with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials.
- Key Variables : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios influence yields. Typical yields range from 55–70% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and benzyloxy groups). Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), while methoxy groups resonate at δ ~3.8 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₇NO₃, calculated 271.12 g/mol) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., para vs. ortho substitution) .
Q. What are the primary chemical reactions involving this compound?
- Methodological Answer :
- Oxidation : The aniline group can be oxidized to nitroso or nitro derivatives using H₂O₂/FeCl₃, but steric hindrance from the benzyloxy group may slow kinetics .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5-position of the aromatic ring due to directing effects of methoxy and benzyloxy groups .
- Reductive Alkylation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines while preserving methoxy groups .
Advanced Research Questions
Q. How can conflicting spectroscopic data for regiochemical assignments be resolved?
- Methodological Answer :
- DEPT-135 NMR : Differentiates CH₂ and CH₃ groups in the benzyloxy substituent .
- NOESY/ROESY : Identifies spatial proximity between methoxy protons and aromatic protons to confirm substitution patterns .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 3-Methoxy-4-(morpholin-4-yl)aniline) helps validate assignments .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Temporarily protecting the amine group (e.g., acetylation) prevents side reactions during benzyloxy group introduction .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve crystallization .
- Catalyst Screening : Pd-based catalysts improve hydrogenation efficiency in reductive steps (yield increase from 60% to 85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
